molecular formula C8H8N2S B1404365 5-(Ethylthio)picolinonitrile CAS No. 1549082-42-9

5-(Ethylthio)picolinonitrile

Cat. No. B1404365
M. Wt: 164.23 g/mol
InChI Key: NUESGSZTWBNLPP-UHFFFAOYSA-N
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Description

5-(Ethylthio)picolinonitrile is a chemical compound with the molecular formula C8H8N2S and a molecular weight of 164.23 . It is used in various chemical reactions and has potential applications in different fields of chemistry .


Molecular Structure Analysis

The molecular structure of 5-(Ethylthio)picolinonitrile is represented by the SMILES notation CCSC1=CN=C(C=C1)C#N . This notation provides a way to represent the structure using ASCII strings.


Chemical Reactions Analysis

While specific chemical reactions involving 5-(Ethylthio)picolinonitrile are not detailed in the available literature, it’s known that similar compounds play a crucial role in various chemical reactions. For instance, they can be used as coupling agents in the phosphoramidite method for oligonucleotide synthesis .

Scientific Research Applications

1. Mechanistic Study of Enzymatic Decarboxylation

Rishavy and Cleland (2000) studied the enzymatic decarboxylation mechanism of orotidine 5'-monophosphate, using picolinic acid as a reference, to understand the transition states and the role of specific amino acids in the enzyme's active site. This research provides insights into the structural and chemical properties of picolinic acid derivatives in enzymatic reactions, which could be relevant for compounds like 5-(Ethylthio)picolinonitrile in similar enzymatic studies Rishavy & Cleland, 2000.

2. Anticancer Potential of Organometallic Complexes

Liu et al. (2011) explored the anticancer potential of organometallic half-sandwich iridium complexes, where picolinate (structurally related to picolinonitrile) was used as a ligand. The study highlighted the importance of hydrophobicity and DNA binding ability in enhancing the cytotoxic potency of these complexes, suggesting that structurally related compounds like 5-(Ethylthio)picolinonitrile could also be of interest in the development of anticancer agents Liu et al., 2011.

3. Methodological Studies in Pharmaceutical Analysis

Burykin et al. (2014) developed analytical methods for determining the active components and potential impurities in pharmaceutical preparations, specifically focusing on benzimidazole derivatives. The meticulous approach to identifying and quantifying components could be applicable to compounds like 5-(Ethylthio)picolinonitrile in pharmaceutical quality control and research Burykin, Andreev, & Varnavskaya, 2014.

4. Synthesis and Characterization of Novel Compounds

Fukuhara, Yugandar, Fuse, and Nakamura (2018) presented a unique synthetic approach to picolinonitriles, showcasing the potential of these compounds in various chemical syntheses and applications. The methodologies and characterizations presented could provide a basis for the synthesis and study of 5-(Ethylthio)picolinonitrile derivatives Fukuhara, Yugandar, Fuse, & Nakamura, 2018.

properties

IUPAC Name

5-ethylsulfanylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-2-11-8-4-3-7(5-9)10-6-8/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUESGSZTWBNLPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CN=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Ethylthio)picolinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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